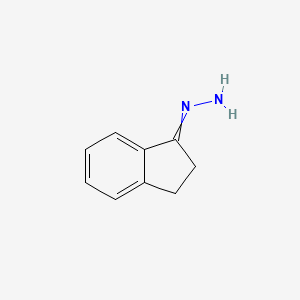

Indan-1-one hydrazone

Description

Indan-1-one hydrazone is a structurally versatile compound characterized by a hydrazone functional group (-NH-N=C-) attached to the indanone moiety. Its synthesis typically involves the condensation of indan-1-one derivatives with hydrazines or hydrazides under acidic conditions, as demonstrated in studies using ethanol and glacial acetic acid as solvents and catalysts . The compound’s reactivity and biological activity are influenced by the electronic and steric effects of substituents on both the indanone core and the hydrazone side chain. For instance, derivatives with electron-donating or withdrawing groups (e.g., -OCH₃, -NO₂) exhibit distinct physicochemical and pharmacological properties .

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2,3-dihydroinden-1-ylidenehydrazine |

InChI |

InChI=1S/C9H10N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,10H2 |

InChI Key |

ZFFYDQAURJCWPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NN)C2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanisms and Transformations

Indan-1-one hydrazone derivatives participate in diverse chemical transformations, leveraging both the indanone scaffold and hydrazone functionality.

Cycloaddition Reactions

Hydrazones are known to undergo [5+2] cycloadditions with other reactants (e.g., alkynes) under acidic or transition-metal catalysis. For example, 1-indanone derivatives can form fused tricyclic compounds via acid-catalyzed annulation with alkynes . While not explicitly detailed for this compound, analogous systems suggest potential for similar reactivity.

Alkylation and Rearrangements

Hydrazones may act as intermediates in Friedel–Crafts alkylation or undergo intramolecular cyclization. For instance, hydrazone intermediates in some systems facilitate the formation of quaternary carbons or spirocyclic frameworks .

Enzymatic and Biochemical Transformations

1-indanone itself is a substrate for enzymes like indanol dehydrogenase . Hydrazone derivatives may interact with enzymes or participate in bioconversion pathways, though specific data for this compound are not provided in the sources.

Structural and Spectroscopic Analysis

Hydrazones typically exhibit conformational preferences influenced by hydrogen bonding.

4.1 Conformational Stability

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrazones

Physicochemical Properties

The glass transition temperature (Tg) and thermal stability of hydrazones vary significantly based on their structural backbone:

- Indan-1-one hydrazones (CTM1–CTM3) exhibit higher Tg values (92–107°C) compared to non-indandione hydrazones (64°C), attributed to rigid indanone frameworks enhancing molecular packing .

- Replacement of hydrazone moieties with indandione segments (e.g., CTM3 ) increases Tg but reduces amorphous state stability, highlighting trade-offs in material design .

Table 2: Thermal Properties of Hydrazone Derivatives

| Compound | Tg (°C) | Stability of Amorphous State | Structural Feature | Reference |

|---|---|---|---|---|

| CTM1 | 92 | Moderate | N-methyl-N-phenyl hydrazone | |

| CTM3 | 107 | Low | Indandione moiety | |

| Parent hydrazone | 64 | High | Simple hydrazone |

Antimicrobial Activity :

- This compound derivatives show moderate antibacterial activity, while naringin-derived hydrazone 2a demonstrates superior efficacy (MIC = 62.5 µg/mL against bacterial strains) .

- Quinoline hydrazones (2a–2e) exhibit DNA gyrase inhibition comparable to ciprofloxacin, with field property analyses supporting their mechanistic similarity .

Antioxidant Activity :

- Phenylhydrazones (e.g., 3a ) display potent radical scavenging (IC₅₀ = 3.7 µg/mL for DPPH•) due to electron-donating -OH/-OCH₃ groups enhancing radical stabilization .

- Indan-1-one chalcone hydrazones (e.g., 4a ) show moderate activity, influenced by substituent polarity and conjugation effects .

Optical and Nonlinear Properties

Indan-1-one hydrazones exhibit unique nonlinear optical (NLO) properties due to their polarized π-electron systems. Solvent polarity significantly impacts hyperpolarizability, with dipolarity/polarizability parameters correlating with NLO responses . For example:

- Bromine-substituted Indan-1-one derivatives show enhanced hyperpolarizability in polar solvents, making them candidates for optoelectronic applications .

- Chalcone hydrazones (e.g., 7a) demonstrate tunable NLO behavior through nitro (-NO₂) substituents, which increase electron withdrawal and conjugation .

Q & A

Q. What are the key biological activities of Indan-1-one hydrazone derivatives, and how are these activities experimentally validated?

this compound derivatives exhibit diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties. Experimental validation typically involves:

- In vitro assays : For example, antimicrobial activity is tested against bacterial/fungal strains via broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Antioxidant evaluation : Free radical-scavenging assays (e.g., DPPH or ABTS) quantify activity, supported by thermodynamic parameters like bond dissociation enthalpy (BDE) calculated via density functional theory (DFT) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antitumoral potential, with IC₅₀ values compared to reference drugs .

Basic Research Question

Q. What spectroscopic and chromatographic methods are used to characterize Indan-1-one hydrazones?

- FTIR and UV-VIS spectroscopy : Confirm the presence of azomethine (-NHN=CH-) and carbonyl (C=O) groups. For example, UV-VIS absorption maxima differentiate hydrazones from precursors like retinoids or acetaminophen derivatives .

- HPLC-UV : Validates purity and structural integrity, particularly for synthetic intermediates. Reverse-phase columns (C18) with acetonitrile/water gradients are standard .

- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns for structural elucidation .

Advanced Research Question

Q. How do structural modifications of Indan-1-one hydrazones influence their structure-activity relationships (SAR) in pesticide design?

SAR studies focus on:

- Electron-withdrawing substituents : Nitro (-NO₂) or trifluoromethyl (-CF₃) groups at meta/para positions enhance antifungal activity (e.g., EC₅₀ values of 70.1 mg/L for nitro-substituted derivatives) .

- Heterocyclic integration : Pyrimidine or pyridine rings improve insecticidal breadth against Lepidoptera pests, with LC₅₀ values <25 mg/L in nematicidal assays .

- Natural product hybridization : Cholesterol or indole-based hydrazones show >55% lethality against Mythimna separata at 1 mg/L, outperforming controls like toosendanin .

Advanced Research Question

Q. What thermodynamic mechanisms govern the antioxidant activity of Indan-1-one hydrazones?

Three primary pathways are studied via DFT:

Hydrogen atom transfer (HAT) : Favored when BDE <90 kcal/mol, as seen in derivatives with ortho-OH groups .

Single-electron transfer followed by proton transfer (SET-PT) : Adiabatic ionization potential (AIP) <120 kcal/mol indicates feasibility .

Sequential proton loss electron transfer (SPLET) : Exergonic Gibbs free energy values (ΔG <0) predict dominance in polar solvents .

For example, MHD 017 (a hydrazone derivative) exhibits optimal activity via HAT and SPLET mechanisms, with ΔG = -8.2 kcal/mol for hydroperoxyl radical scavenging .

Basic Research Question

Q. What synthetic challenges arise in preparing Indan-1-one hydrazones, and how are they addressed?

Common challenges include:

- Low yields in condensation reactions : Optimized via acid catalysis (e.g., HCl in ethanol) and stoichiometric control of hydrazine precursors .

- Isomerization during purification : Silica gel chromatography with ethyl acetate/hexane gradients minimizes byproduct formation .

- Hydrazone stability : Storage under inert atmosphere (N₂) at -20°C prevents oxidative degradation .

Advanced Research Question

Q. How can in silico methods improve the design of Indan-1-one hydrazones for targeted biological applications?

- Ligand-based virtual screening : Uses QSAR models to predict antioxidant activity, prioritizing derivatives with low BDE and high electron affinity .

- Molecular docking : Identifies binding interactions with targets (e.g., TMV coat protein for antiviral activity), guided by hydrogen bonding and π-alkyl interactions .

- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., bioavailability, hepatotoxicity) to prioritize candidates .

Basic Research Question

Q. What safety and toxicity considerations are critical when handling Indan-1-one hydrazones?

- Acute toxicity : LD₅₀ values in rodent models (e.g., >500 mg/kg for benzophenone hydrazones) guide safe dosing .

- Environmental impact : Ecotoxicity assays on Daphnia magna or algae ensure compliance with OECD guidelines .

- Handling protocols : Use of fume hoods, nitrile gloves, and LC-MS-grade solvents to minimize exposure .

Advanced Research Question

Q. How do contradictory data on hydrazone bioactivity arise, and what statistical methods resolve them?

- Source variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or microbial strains require normalization to reference standards .

- Assay interference : Hydrazones may chelate metal ions in media, necessitating ICP-MS validation .

- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression isolates key variables (e.g., substituent electronegativity) driving activity .

Advanced Research Question

Q. What experimental and computational approaches reconcile discrepancies between spectroscopic and HPLC data for hydrazone characterization?

- FTIR-UV-VIS cross-validation : Matches carbonyl stretching frequencies (1650–1700 cm⁻¹) with λmax values (250–300 nm) to confirm hydrazone formation .

- HPLC-MS co-injection : Spiking synthetic standards into samples verifies retention times and mass spectra .

- DFT-predicted vs. experimental spectra : Gaussian09 simulations of UV-VIS transitions validate structural assignments .

Advanced Research Question

Q. How do hydrazones interact with plant defense enzymes, and what methodologies quantify these effects?

- Enzyme kinetics : Measures inhibition of jasmonic acid pathway markers (e.g., LOX, Cs-AOS) via spectrophotometric assays .

- Metabolomic profiling : GC-MS identifies fatty acid accumulation (e.g., palmitic acid) in nematodes exposed to hydrazone nematicides .

- Transcriptomics : RNA-seq reveals upregulation of detoxification genes (e.g., CYP450) in resistant pest populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.